Home > Products > Screening Compounds P25322 > Pasireotide acetate
Pasireotide acetate - 396091-76-2

Pasireotide acetate

Catalog Number: EVT-278880
CAS Number: 396091-76-2
Molecular Formula: C60H70N10O11
Molecular Weight: 1107.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pasireotide, also known as SOM230, is an orphan drug approved for the treatment of Cushing's disease in patients who fail or are ineligible for surgical therapy. It was developed by Novartis. Pasireotide is a somatostatin analog with a 40-fold increased affinity to somatostatin receptor 5 compared to other somatostatin analogs.
Source and Classification

Pasireotide acetate is derived from natural somatostatin, a peptide hormone that regulates the endocrine system and inhibits the secretion of several other hormones. It is classified as a somatostatin receptor agonist due to its ability to activate somatostatin receptors, leading to downstream effects on hormone secretion. The compound is utilized in clinical settings for managing conditions characterized by excessive hormone production.

Synthesis Analysis

Methods and Technical Details

The synthesis of pasireotide acetate involves several steps that can vary depending on the method employed. One notable approach includes the use of solid-phase peptide synthesis techniques, which allow for the construction of the peptide chain in a controlled manner.

  1. Starting Materials: The synthesis typically begins with a resin-bound amino acid, which serves as the foundation for building the peptide.
  2. Condensation Reactions: Sequential condensation reactions are performed to add amino acids one at a time, forming peptide bonds.
  3. Cleavage and Purification: Once the desired peptide sequence is synthesized, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the final product with high purity.

Recent advancements have reported a scalable synthesis method yielding about 15%, which enhances its feasibility for commercial production .

Molecular Structure Analysis

Structure and Data

The molecular formula of pasireotide acetate is C43_{43}H56_{56}N10_{10}O10_{10}S, with a molecular weight of approximately 837.0 g/mol. The structure consists of a cyclic framework that stabilizes its conformation and enhances receptor binding affinity.

  • Chemical Structure: The cyclic nature of pasireotide allows for specific interactions with somatostatin receptors, facilitating its pharmacological effects.
  • Key Functional Groups: The presence of multiple amine groups and carboxylic acid functionalities contributes to its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Pasireotide acetate undergoes various chemical reactions primarily related to its interaction with somatostatin receptors. These interactions can be categorized into:

  1. Binding Reactions: The binding affinity to somatostatin receptors leads to conformational changes in both the receptor and the ligand, initiating downstream signaling pathways.
  2. Metabolic Reactions: In vivo, pasireotide may undergo metabolic transformations that affect its pharmacokinetics and pharmacodynamics.

The efficacy of pasireotide in reducing growth hormone levels can be attributed to these receptor-mediated reactions .

Mechanism of Action

Process and Data

Pasireotide acetate exerts its pharmacological effects by binding predominantly to somatostatin receptor subtype 5, which is often overexpressed in growth hormone-secreting pituitary adenomas.

  • Inhibition of Hormone Secretion: Upon binding to these receptors, pasireotide inhibits adenylate cyclase activity, leading to decreased intracellular cyclic adenosine monophosphate levels. This results in reduced secretion of growth hormone and insulin-like growth factor 1.
  • Tumor Volume Reduction: Clinical studies have demonstrated that pasireotide can lead to significant reductions in tumor volume in patients with acromegaly .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pasireotide acetate displays several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: The compound is stable at room temperature but should be protected from light to prevent degradation.
  • pH Sensitivity: Pasireotide’s solubility can vary with pH changes, indicating its potential behavior in different physiological environments.

These properties are critical for formulating effective delivery systems for therapeutic use.

Applications

Scientific Uses

Pasireotide acetate has several applications in medical science:

  • Acromegaly Treatment: It is primarily used for patients who do not respond adequately to conventional therapies like octreotide or lanreotide.
  • Neuroendocrine Tumors: Pasireotide has shown promise in treating neuroendocrine tumors due to its ability to inhibit hormone secretion associated with these malignancies.
  • Research Applications: Ongoing research explores its potential applications in other endocrine disorders and its mechanism at the molecular level .
Chemical Characterization and Synthesis of Pasireotide Acetate

Structural Analysis and Molecular Configuration

Pasireotide acetate is a structurally complex cyclohexapeptide with the systematic name cyclo[(2S)-2-phenylglycyl-D-tryptophyl-L-lysyl-O-(phenylmethyl)-L-tyrosyl-L-phenylalanyl-(4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-prolyl] acetate. Its molecular formula is C₅₈H₆₆N₁₀O₉·C₂H₄O₂ (free base plus acetate counterion), corresponding to a molecular weight of 1107.26 g/mol [2] [9]. The molecule features a distinctive 18-membered macrocyclic ring formed through a peptide bond between the C-terminal proline residue and the N-terminal phenylglycine moiety [3] [8].

The structural complexity arises from several key elements: (1) The inclusion of D-tryptophan at position 2, which enhances metabolic stability compared to L-configured analogs; (2) A benzyl-protected tyrosine residue (Tyr(Bzl)) that influences receptor binding specificity; and most notably, (3) A (4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-proline residue that creates a unique carbamate extension arm terminating in a free amino group [1] [3] [8]. This modified proline residue distinguishes pasireotide from first-generation somatostatin analogs like octreotide and provides enhanced binding to somatostatin receptor subtypes, particularly sst5 [1] [6].

Table 1: Key Structural Features of Pasireotide Acetate

PositionAmino Acid ResidueModificationStructural Significance
1(2S)-2-phenylglycine (Phg)N-terminalStabilizes cyclic structure
2TryptophanD-configurationEnhances metabolic stability
3LysineFree ε-amino groupEnables salt formation
4TyrosineO-benzyl protectionModulates receptor affinity
5PhenylalanineNoneHydrophobic core interaction
6Proline4-(2-aminoethylcarbamoyl)oxyUnique sst5 binding determinant

The three-dimensional configuration features a β-turn conformation stabilized by intramolecular hydrogen bonds between the Phe⁵ CO and Phg¹ NH groups, as well as between the Tyr⁴ CO and Trp² NH groups [3]. This rigid conformation is essential for high-affinity binding to somatostatin receptors. The acetate counterion neutralizes the basic lysine side chain and the terminal amino group on the proline extension, forming a stable crystalline solid that appears as a white to off-white powder [7] [9].

Synthetic Pathways and Optimization Strategies

The synthesis of pasireotide acetate employs solid-phase peptide synthesis (SPPS) followed by solution-phase cyclization and purification, with several critical optimization points developed to address challenges in racemization, cyclization efficiency, and purification.

The manufacturing process begins with the attachment of Fmoc-Tyr(Bzl)-OH to a 3-methoxybenzylhydryl amine (SASRIN) resin via an ester linkage [3] [7]. Sequential coupling of protected amino acids proceeds in the C-to-N direction using Fmoc chemistry. The synthesis requires specific attention to the coupling of the non-natural amino acid (4R)-4-[[[(2-aminoethyl)amino]carbonyl]oxy]-L-proline, which is prepared in a separate synthesis sequence starting from trans-4-hydroxyproline methyl ester [3]. This precursor undergoes Fmoc protection followed by reaction with triphosgene and N-Boc diaminoethane to yield the carbamate extension with 49% yield over two steps after recrystallization [3].

Critical synthetic challenges include:

  • Racemization prevention: During coupling of D-tryptophan, racemization is minimized through the use of HOBt/DIC activation at reduced temperatures (0-4°C) and strict control of reaction times [3] [7].
  • Cyclization optimization: After cleavage of the protected linear hexapeptide from the resin using 1% trifluoroacetic acid in dichloromethane, macrocyclization is performed in dilute solution (2-5 mM) using PyBOP/DIPEA as coupling reagents to minimize dimer formation [3].
  • Deprotection control: Final deprotection of the cyclized peptide using hydrogenolysis (Pd/C, H₂) requires careful monitoring to prevent over-reduction of sensitive indole rings [3].

Process improvements have focused on enhancing the yield of the cyclization step, which traditionally represents the major bottleneck. Recent patent applications describe fragment coupling approaches where two tripeptide fragments are synthesized separately and then joined, significantly improving overall yield to >99% purity by HPLC [3]. The final purification employs preparative reverse-phase HPLC using C18 columns with gradients of acetonitrile in water containing 0.1% trifluoroacetic acid, followed by conversion to the acetate salt by ion-exchange chromatography or salt formation during final crystallization [3] [7].

Physicochemical Properties and Stability Profiling

Pasireotide acetate demonstrates complex physicochemical behavior due to its peptidic nature and structural complexity. The compound appears as a hygroscopic, white to off-white powder with limited aqueous solubility (approximately 1 mg/mL in water at 25°C) but improved solubility in dimethyl sulfoxide (100 mg/mL) [2] [9]. The acetate salt form significantly enhances stability compared to the free base, particularly by reducing oxidation and hydrolysis rates [9].

Table 2: Physicochemical Properties of Pasireotide Acetate

PropertyCharacteristicConditions/Notes
AppearanceWhite to off-white powderCrystalline form
Solubility in water~1 mg/mL (0.90 mM)Requires warming to 60°C and sonication
Solubility in DMSO100 mg/mL (90.31 mM)Hygroscopic, use newly opened solvent
pKa valuesEstimated 6.5 (carboxyl), 9.5-10.5 (amino groups)Predicted from structure
Partition coefficient (log P)~3.2Octanol/water system
Melting pointDecomposition before melting>200°C

Stability studies reveal several degradation pathways:

  • Oxidative degradation: Primarily affecting the tryptophan residue when exposed to light or oxidants [9].
  • Deamidation: The asparagine residue undergoes pH-dependent deamidation (accelerated at pH >7) forming isoaspartate derivatives [5].
  • Hydrolysis: The carbamate linkage in the modified proline shows pH-dependent hydrolysis, particularly under acidic conditions (pH <3) [5] [9].
  • Racemization: The phenylglycine residue is susceptible to base-catalyzed racemization during processing [3] [7].

Optimal stability is maintained at -80°C under nitrogen in lyophilized form, with recommended storage at -20°C to -25°C in desiccated conditions for short-term use [2] [9]. In solution, stability decreases dramatically, requiring acidic conditions (pH 3-5) for storage and immediate use after reconstitution [5]. The hygroscopic nature necessitates careful handling in low-humidity environments to prevent hydration-related degradation [9].

Analytical Methodologies for Quality Control

Quality control of pasireotide acetate employs orthogonal analytical techniques to monitor identity, purity, potency, and stability. The primary methods include reverse-phase HPLC, liquid chromatography-tandem mass spectrometry (LC-MS/MS), and capillary electrophoresis.

HPLC methods utilize C18 columns (e.g., Atlantis dC18, 50×2.1 mm, 5 μm) with gradient elution employing mobile phase A (water with 0.5% acetic acid and 0.05% trifluoroacetic acid) and mobile phase B (acetonitrile with 0.5% acetic acid and 0.05% trifluoroacetic acid) [5] [9]. This system achieves baseline separation of pasireotide from its primary impurities within 4 minutes, with detection at 280 nm to exploit the indole chromophore [5]. The inclusion of trifluoroacetic acid is critical for minimizing peak tailing and improving resolution of closely related peptides [5].

For impurity profiling, LC-MS/MS provides superior specificity. A validated method with a dynamic range of 0.5-250 ng/mL in plasma matrices employs μElution solid-phase extraction for sample preparation, followed by detection using positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM) [5]. Key transitions monitored include m/z 440.3 → 120.1 for pasireotide and m/z 446.3 → 126.1 for the stable isotope-labeled internal standard ([M+6]SOM230) [5]. This method achieves precision of ≤7.8% CV and accuracy within ±5.6% bias at the lower limit of quantitation (0.5 ng/mL) [5].

Stability-indicating methods include:

  • Forced degradation studies: Using acid (0.1N HCl), base (0.1N NaOH), oxidation (0.3% H₂O₂), heat (60°C), and light (1.2 million lux hours) to generate degradation products [5] [9].
  • Chiral HPLC: To monitor racemization, particularly of the phenylglycine residue, using chiral stationary phases [3].
  • Size-exclusion chromatography: For detection of dimeric and oligomeric forms that may form during storage [9].

Table 3: Stability Profile of Pasireotide Acetate Under Various Conditions

Stress ConditionMajor Degradation ProductsSusceptibilityRecommended Controls
Acidic hydrolysis (0.1N HCl, 24h)Carbamate hydrolysis productsHighpH control during processing
Basic hydrolysis (0.1N NaOH, 24h)Deamidation, racemizationModerate to highAvoid alkaline conditions
Oxidative stress (0.3% H₂O₂, 24h)Tryptophan oxidation productsHighAntioxidants, oxygen exclusion
Thermal stress (60°C, 48h)Aggregates, deamidationModerateCold chain maintenance
Photostress (1.2 million lux hours)Tryptophan photooxidationModerateLight-protected packaging

Validation parameters for these methods include specificity, linearity (R² >0.999 over 50-150% of test concentration), precision (<2% RSD), accuracy (98-102%), and robustness to minor method variations [5]. Additional characterization techniques include nuclear magnetic resonance spectroscopy for structural confirmation (particularly ¹H, ¹³C, and 2D COSY/TOCSY for proline modification analysis), and ion chromatography for acetate counterion quantification [3] [9].

Table 4: Standardized Nomenclature for Pasireotide Acetate

Nomenclature SystemDesignation
Chemical Abstracts Service (CAS) Registry Number396091-76-2
IUPAC Nameacetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate
SynonymsSOM230 acetate; Signifor®; Cyclo[Phg-DTrp-Lys-Tyr(Bzl)-Phe-(2-aminoethy-carbamoyloxy-Pro)] acetate
SequenceCyclo[{4-(NH₂-C₂H₄-NH-CO-O-)Pro}-Phg-D-Trp-Lys-Tyr(4-Bzl)-Phe] acetate
Molecular FormulaC₆₀H₇₀N₁₀O₁₁·C₂H₄O₂
SMILES NotationCC(O)=O.NCCCC[C@@H]1NC(=O)C@@HNC(=O)C@@Hc1ccccc1

Properties

CAS Number

396091-76-2

Product Name

Pasireotide acetate

IUPAC Name

acetic acid;[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate

Molecular Formula

C60H70N10O11

Molecular Weight

1107.3 g/mol

InChI

InChI=1S/C58H66N10O9.C2H4O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;1-2(3)4/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1H3,(H,3,4)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1

InChI Key

WFKFNBBHVLMWQH-QKXVGOHISA-N

SMILES

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Solubility

Soluble in DMSO

Synonyms

Pasireotide acetate; SOM 230; SOM-230; SOM230; trade name: Signifor; Signifor LAR.

Canonical SMILES

CC(=O)O.C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Isomeric SMILES

CC(=O)O.C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.